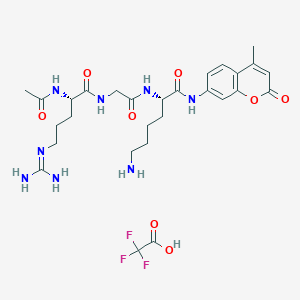

Ac-RGK-AMC Trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N8O6.C2HF3O2/c1-15-12-23(37)40-21-13-17(8-9-18(15)21)33-25(39)20(6-3-4-10-27)34-22(36)14-31-24(38)19(32-16(2)35)7-5-11-30-26(28)29;3-2(4,5)1(6)7/h8-9,12-13,19-20H,3-7,10-11,14,27H2,1-2H3,(H,31,38)(H,32,35)(H,33,39)(H,34,36)(H4,28,29,30);(H,6,7)/t19-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSVKPYXQKDBAS-FKLPMGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39F3N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Power of Light: Significance of Fluorogenic Peptide Substrates in Enzymology and Proteomics Research

Fluorogenic peptide substrates are instrumental in enzymology and proteomics for their ability to provide real-time, quantitative measurements of enzyme activity. iris-biotech.de These substrates are engineered peptides that contain a fluorescent group, or fluorophore, which is chemically quenched and non-emissive. iris-biotech.de When a specific enzyme cleaves the peptide bond, the fluorophore is released, resulting in a significant increase in fluorescence that can be readily measured. iris-biotech.de This direct relationship between enzymatic activity and fluorescent signal intensity allows for highly sensitive and continuous monitoring of reactions. genscript.com

The use of 7-amino-4-methylcoumarin (B1665955) (AMC) as a fluorophore is particularly widespread in the design of these substrates. caymanchem.comfluorofinder.com When conjugated to a peptide, the fluorescence of AMC is quenched. caymanchem.com Upon enzymatic cleavage, the free AMC is liberated, and its fluorescence can be detected with excitation maxima around 344-354 nm and emission maxima in the range of 440-445 nm. caymanchem.comfluorofinder.comanaspec.com This method avoids the need for radioactive isotopes and laborious separation steps, making it well-suited for high-throughput screening applications. researchgate.net

The trifluoroacetate (B77799) salt form of these peptide substrates is common, often resulting from the purification process using trifluoroacetic acid (TFA) in reverse-phase high-performance liquid chromatography (HPLC). ambiopharm.comlifetein.com The presence of the trifluoroacetate counter-ion can enhance the solubility and stability of the peptide, facilitating its use in various experimental settings. moleculardepot.com

A Tale of Two Steps: Foundational Studies and Historical Development of Ac Rgk Amc Trifluoroacetate Application

This compound as a Fluorogenic Substrate for Histone Deacetylase (HDAC) Activity

The compound Acetyl-Arg-Gly-Lys(Ac)-AMC (Ac-RGK(Ac)-AMC) is a key fluorogenic substrate utilized in biochemical assays to measure the enzymatic activity of histone deacetylases (HDACs). cpcscientific.commedkoo.com Its design allows for a sensitive and indirect quantification of HDAC activity through a coupled enzymatic reaction that results in a measurable fluorescent signal. acs.orgacs.org

Two-Step Enzymatic Reaction Pathway for HDAC Deacetylation and Fluorophore Release

The use of Ac-RGK(Ac)-AMC to determine HDAC activity involves a well-defined two-step enzymatic process. cpcscientific.com The substrate itself is a peptide sequence (Arg-Gly-Lys) where the lysine residue is chemically modified with an acetyl group (Ac) and the C-terminus is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC). cpcscientific.comrndsystems.com The fluorescence of the AMC molecule is quenched when it is part of the intact peptide. abcam.com

The assay proceeds as follows:

Deacetylation by HDAC: In the first step, an active HDAC enzyme recognizes the acetylated lysine within the Ac-RGK(Ac)-AMC substrate. The HDAC catalyzes the hydrolysis of the acetyl group from the ε-amine of the lysine side chain, converting the substrate to Ac-Arg-Gly-Lys-AMC. cpcscientific.comabcam.combpsbioscience.com This reaction is the primary event of interest, as its rate is directly proportional to the HDAC activity in the sample.

Proteolytic Cleavage and Fluorophore Release: The second step involves the introduction of a developer enzyme, which is typically a protease. bpsbioscience.com This developer protease specifically recognizes and cleaves the peptide bond following the now-deacetylated lysine residue. This cleavage releases the 7-amino-4-methylcoumarin (AMC) molecule from the peptide. rndsystems.com Once liberated, the AMC is no longer quenched and exhibits strong fluorescence when excited with UV light (typically around 380 nm), with an emission maximum at approximately 460 nm. rndsystems.commedchemexpress.comhellobio.com The intensity of this fluorescence is directly proportional to the amount of AMC released, which in turn corresponds to the amount of substrate deacetylated by the HDAC. acs.org

This two-step pathway ensures that the generation of the fluorescent signal is contingent upon the initial deacetylation step by HDACs, providing a specific method for measuring the activity of this enzyme class. acs.orgabcam.com

Role of Coupled Protease Activity (e.g., Trypsin) in Fluorescence Signal Generation

The choice of the coupled protease is critical for the specificity and success of the HDAC assay. Trypsin, a serine protease that preferentially cleaves peptide chains at the carboxyl side of lysine or arginine residues, is commonly used as the developer enzyme. cpcscientific.comnih.gov

The key to the assay's design is that the acetylated lysine in the original Ac-RGK(Ac)-AMC substrate is not recognized by trypsin. The bulky acetyl group on the lysine side chain prevents the peptide from fitting into the active site of the protease, thus rendering the substrate resistant to cleavage. acs.orgnih.gov Only after an HDAC enzyme removes the acetyl group does the lysine residue become "visible" to trypsin.

This conditional proteolysis is the linchpin of the assay. It ensures that the fluorescence signal is generated only when HDAC is active. Without HDAC activity, the substrate remains acetylated, trypsin cannot cleave it, and no fluorescence is produced. abcam.com Therefore, the rate of fluorescence increase over time provides a reliable and quantifiable measure of HDAC enzymatic activity. acs.org The reaction is typically stopped, and the developer is added, in a discontinuous assay format to prevent potential degradation of the HDAC enzyme by the protease. nih.gov

This compound as a Substrate for Proteolytic Enzymes

While the acetylated form, Ac-RGK(Ac)-AMC, is primarily designed for HDAC assays due to its resistance to certain proteases, the underlying peptide structure means that both its acetylated and deacetylated forms can be substrates for various proteolytic enzymes. chemimpex.com Fluorogenic peptides containing the AMC group are a well-established tool for determining protease specificity and activity. nih.govnih.gov

Investigations into Substrate Specificity Profiling Across Diverse Protease Classes

Substrate specificity profiling is a technique used to determine the preferred cleavage sequences of a protease. This is often accomplished using libraries of fluorogenic peptides with varying amino acid sequences. nih.govnih.gov By incubating a protease with this library and measuring the resulting fluorescence, researchers can identify the most efficiently cleaved substrates and thus deduce the protease's preferred recognition motif. nih.gov

While Ac-RGK-AMC itself is a single sequence, it can be used to probe for trypsin-like activity within complex biological samples. hellobio.com Its cleavage would indicate the presence of proteases that recognize and cleave after lysine or arginine. The development of diverse peptide-AMC libraries has allowed for the detailed specificity profiling of numerous proteases, including various serine and cysteine proteases. nih.govnih.gov

For example, studies have used libraries of peptide-AMC or the related peptide-ACC (7-amino-4-carbamoylmethylcoumarin) substrates to profile the specificity of proteases involved in blood coagulation (like thrombin and Factor Xa) and cysteine proteases such as papain and cruzain. nih.gov These studies reveal distinct preferences for amino acids at positions upstream of the cleavage site. While the Ac-RGK-AMC sequence is optimized for the coupled HDAC/trypsin assay, its cleavage kinetics could theoretically be compared across different protease classes (e.g., serine, cysteine, aspartic, metalloproteases) to determine its relative specificity, although such comprehensive data is not widely published. rndsystems.com

Data Tables

Table 1: Two-Step HDAC Activity Assay Using Ac-RGK(Ac)-AMC

| Step | Enzyme | Substrate | Reaction | Product | Detection Method |

| 1. Deacetylation | Histone Deacetylase (HDAC) | Ac-Arg-Gly-Lys(Ac)-AMC | Removal of acetyl group from lysine | Ac-Arg-Gly-Lys-AMC | - |

| 2. Development | Trypsin (or similar protease) | Ac-Arg-Gly-Lys-AMC | Cleavage of the peptide bond after Lysine | Ac-Arg-Gly-Lys + free AMC | Fluorescence (Ex: ~380 nm, Em: ~460 nm) |

Table 2: Enzyme Specificity for Ac-RGK-AMC Variants

| Substrate Form | Primary Enzyme Class | Specific Action | Result |

| Ac-Arg-Gly-Lys(Ac)-AMC | Histone Deacetylase (HDAC) | Deacetylates the Lys(Ac) residue | Generates Ac-Arg-Gly-Lys-AMC |

| Ac-Arg-Gly-Lys(Ac)-AMC | Trypsin | No significant cleavage | Substrate is protected by the acetyl group |

| Ac-Arg-Gly-Lys-AMC | Trypsin-like Serine Proteases | Cleaves the amide bond C-terminal to Lysine | Releases fluorescent AMC |

Methodological Frameworks for Employing Ac Rgk Amc Trifluoroacetate in Enzymatic Assays

Fluorometric Assay Development and Optimization for Enzymatic Activity Quantification

Fluorescence is a molecular phenomenon where a molecule, known as a fluorophore, absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. numberanalytics.comthermofisher.com This process occurs in three stages: excitation, excited-state lifetime, and fluorescence emission. thermofisher.com The difference between the peak excitation and peak emission wavelengths is termed the Stokes shift, a critical feature that allows emitted photons to be detected against a low background, separate from the excitation light. thermofisher.com

In the context of enzymatic assays using substrates like Ac-RGK-AMC, the principle of fluorescence quenching and dequenching is employed. nih.gov The AMC fluorophore, when conjugated to the peptide via an amide bond, is in a quenched or very weakly fluorescent state. nih.goviris-biotech.de Upon enzymatic cleavage of the bond, the free AMC is released, leading to a significant increase in its fluorescence quantum yield. iris-biotech.de This change in fluorescence intensity is directly proportional to the concentration of the released fluorophore. numberanalytics.combmglabtech.com

The quantification of enzyme activity, therefore, relies on measuring the rate of increase in fluorescence over time. mdpi.com A fluorescence plate reader or spectrofluorometer is used to excite the sample at a wavelength around 355-380 nm and measure the emitted light at approximately 460 nm, the characteristic wavelengths for AMC. rndsystems.commdpi.com By creating a standard curve with known concentrations of free AMC, the measured fluorescence units can be converted into the molar amount of product formed, allowing for the precise calculation of enzyme kinetics. nih.gov

To ensure accurate and reproducible results, several key parameters of the enzymatic assay must be optimized. These parameters influence the rate of the enzymatic reaction and the stability of the components involved.

Key Optimization Parameters:

Substrate Concentration: The concentration of Ac-RGK-AMC should be carefully determined. While higher concentrations can increase the reaction rate up to the point of enzyme saturation, excessively high concentrations can lead to substrate inhibition or inner filter effects that skew fluorescence readings. researchgate.net Typical final concentrations range from 100 µM to 500 µM. rndsystems.com For detailed kinetic analysis, concentrations around the Michaelis constant (Kₘ) are often used.

Enzyme Concentration: The amount of enzyme should be adjusted to ensure the reaction proceeds at a linear rate for the duration of the measurement period. This allows for an accurate determination of the initial velocity (V₀).

Incubation Time and Temperature: The reaction should be monitored over a time course to identify the linear range of product formation. The incubation temperature should be controlled and optimized for the specific enzyme being studied, often near physiological temperature (e.g., 37°C), although some assays are run at room temperature (25°C). nih.gov

pH and Buffer Composition: The pH of the assay buffer must be optimized for maximal enzyme activity and stability. The buffer system should have sufficient capacity to maintain the set pH throughout the reaction.

Solvent: Ac-RGK-AMC is often supplied as a stock solution dissolved in dimethyl sulfoxide (B87167) (DMSO). rndsystems.com The final concentration of DMSO in the assay should be kept to a minimum (typically <1%) as it can affect enzyme activity.

The table below summarizes typical starting points for optimization.

| Parameter | Recommended Range | Rationale |

| Substrate Concentration | 100 - 500 µM | Balances reaction rate with potential for substrate inhibition and inner filter effects. rndsystems.comresearchgate.net |

| Enzyme Concentration | Variable | Must be titrated to achieve a linear rate of product formation over the desired time course. scholaris.ca |

| Incubation Time | 15 - 120 minutes | Should be sufficient to generate a measurable signal while remaining in the linear range of the reaction. |

| Temperature | 25°C - 37°C | Optimized based on the specific enzyme's optimal functional temperature. nih.gov |

| pH | 7.0 - 8.5 | Dependent on the optimal pH for the enzyme of interest. |

| DMSO Concentration | < 1% (v/v) | Minimizes solvent effects on enzyme structure and activity. nih.gov |

Impact of Trifluoroacetate (B77799) Counterion in Biological Assays and Mitigation Strategies

Synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with mobile phases containing trifluoroacetic acid (TFA). genscript.com Consequently, peptides are often isolated as trifluoroacetate (TFA) salts. mdpi.comnih.gov While TFA is effective for purification, its presence as a counterion in the final peptide product can significantly impact biological assays. genscript.comgenscript.com

Residual TFA can introduce variability and artifacts in several ways:

pH Alteration: TFA is a strong acid (pKa ≈ 0.5) and can lower the pH of the assay solution, potentially moving it away from the enzyme's optimal pH and affecting its activity. genscript.com

Direct Biological Effects: TFA is not biologically inert. Studies have shown it can inhibit cell proliferation in some cases and stimulate it in others. genscript.comgenscript.comnih.gov More recent research indicates that TFA can act as a bioactive molecule, for instance by activating peroxisome proliferator-activated receptor-alpha (PPARα), which could confound metabolic or cellular studies. biorxiv.orgbiorxiv.org

Spectroscopic Interference: The TFA counterion has a strong infrared (IR) absorbance band that can overlap with the amide I band of peptides, complicating studies of peptide secondary structure. genscript.com

Protein Interaction: TFA can trifluoroacetylate amino groups on proteins, which may alter protein function or elicit unwanted immune responses in in vivo contexts. novoprolabs.comgenscript.com

These potential interferences can lead to poor assay reproducibility and misinterpretation of results, making it crucial to consider the impact of the TFA counterion. genscript.com

To mitigate the adverse effects of TFA, it is often necessary to exchange it for a more biologically compatible counterion, such as acetate (B1210297) or hydrochloride. genscript.commdpi.com Several established methods are available for this purpose.

Common Counterion Exchange Methodologies:

Reverse-Phase HPLC (RP-HPLC): The peptide-TFA salt can be re-purified using an HPLC system with a mobile phase containing a different acid, such as acetic acid. nih.gov The peptide is loaded onto the column, washed, and then eluted with a gradient containing the new counterion, effectively replacing the TFA.

Ion-Exchange Chromatography (IEX): This is a highly effective method. bio-works.com For cationic peptides, a column packed with a strong anion exchange resin is prepared and converted to the desired counterion form (e.g., acetate) by washing with a concentrated solution like sodium acetate. peptide.com The peptide-TFA solution is then passed through the column, where the TFA anions are exchanged for acetate anions. peptide.com The resulting peptide-acetate salt is collected in the eluate.

Lyophilization from Acidic Solution: This method involves dissolving the peptide-TFA salt in a dilute solution of the acid of the desired counterion (e.g., 0.1 M HCl) and then freeze-drying (lyophilizing) the mixture. nih.gov This process is often repeated multiple times to ensure complete exchange. peptide.com

Deprotonation/Reprotonation: This involves dissolving the peptide in a basic solution to deprotonate the amino groups, followed by reprotonation with the acid of the desired counterion. nih.gov

The following table provides a comparative overview of these techniques.

| Method | Principle | Advantages | Disadvantages |

| RP-HPLC | Re-chromatography with a mobile phase containing the target counterion (e.g., acetic acid). nih.gov | Can simultaneously purify the peptide and exchange the counterion. | Can be time-consuming and may lead to sample loss. |

| Ion-Exchange Chromatography (IEX) | TFA anions are exchanged for the desired anions (e.g., acetate) on an ion-exchange resin. nih.govbio-works.com | Highly efficient for complete exchange; can be performed at a larger scale. peptide.com | Requires specific IEX columns and buffers; may require an additional desalting step. |

| Repeated Lyophilization | Volatile TFA is removed during freeze-drying from a solution containing a less volatile acid (e.g., HCl). nih.gov | Simple procedure not requiring chromatography. | May require multiple cycles for complete removal; not suitable for all counterions. nih.govpeptide.com |

Design and Implementation of Control Strategies in Ac-RGK-AMC Trifluoroacetate Enzymatic Assays

A robust experimental design with a comprehensive set of controls is essential to validate the results of any enzymatic assay and ensure that the observed activity is specific to the enzyme of interest acting on the substrate.

Essential Controls for Ac-RGK-AMC Assays:

Negative Controls: These are designed to measure background signals and non-specific effects.

No-Enzyme Control: Contains the substrate and all other assay components except the enzyme. This measures the rate of non-enzymatic substrate hydrolysis and background fluorescence of the substrate itself. biorxiv.org

No-Substrate Control: Contains the enzyme and all other components except the substrate. This accounts for any intrinsic fluorescence of the enzyme or buffer components.

Inhibitor Control: The assay is run in the presence of a known, specific inhibitor of the target enzyme (e.g., Trichostatin A for HDACs). scholaris.ca A significant reduction in signal confirms that the measured activity is attributable to the target enzyme.

Positive Controls: These controls validate the assay system and components.

Positive Enzyme Control: A batch of enzyme with known activity is used to confirm that the assay conditions and reagents are optimal.

Positive Substrate Control: For this two-step assay, a peptide that is already a substrate for the second enzyme (trypsin), such as Ac-RGK-AMC (the deacetylated form), can be used to ensure the trypsin is active. scholaris.ca

Quantification Control:

AMC Standard Curve: A standard curve is generated using serial dilutions of free AMC of known concentrations. This allows the conversion of arbitrary fluorescence units (RFU) into the absolute amount of product formed (moles or micrograms), which is necessary for calculating specific activity and kinetic parameters. nih.gov

The table below outlines the purpose of each control.

| Control Type | Components | Purpose |

| Blank | Assay Buffer Only | Measures background fluorescence of the buffer and microplate. biorxiv.org |

| Negative (No-Enzyme) | Buffer + Substrate | Determines the rate of non-enzymatic substrate degradation and background fluorescence. |

| Negative (No-Substrate) | Buffer + Enzyme | Measures intrinsic fluorescence from the enzyme preparation. |

| Negative (Inhibitor) | Buffer + Enzyme + Substrate + Inhibitor | Confirms that the observed activity is specific to the target enzyme. scholaris.ca |

| Positive (Active Enzyme) | Buffer + Known Active Enzyme + Substrate | Validates the overall assay setup and reagent integrity. |

| Quantification (Standard Curve) | Buffer + Known concentrations of free AMC | Allows for the conversion of relative fluorescence units (RFU) to the molar amount of product formed. nih.gov |

Advanced Applications of Ac Rgk Amc Trifluoroacetate in Biochemical and Cellular Investigations

Elucidating Enzyme Kinetics and Substrate Specificity of Target Deacetylases and Proteases

Ac-RGK-AMC Trifluoroacetate (B77799) is extensively used as a fluorogenic substrate in a coupled-enzyme assay to determine the activity of histone deacetylases (HDACs) and sirtuins (SIRTs), which are Class III HDACs. chemimpex.comcpcscientific.comcaymanchem.comfishersci.com The assay principle involves two sequential enzymatic reactions. In the first step, an HDAC or SIRT enzyme removes the acetyl group from the lysine (B10760008) residue of the Ac-RGK(Ac)-AMC substrate. In the second step, a protease, typically trypsin, cleaves the deacetylated peptide after the arginine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. cpcscientific.comfishersci.com The increase in fluorescence over time is directly proportional to the deacetylase activity.

This two-step method allows for the continuous monitoring of enzyme kinetics, enabling the determination of key parameters such as the Michaelis constant (KM) and maximum velocity (Vmax). For instance, in a study investigating substrates for HDAC8, Ac-RGK(Ac)-AMC was used to confirm the active production of the enzyme. uni-goettingen.de The fluorescence of AMC can be measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm. caymanchem.comcaymanchem.com

The specificity of the Ac-RGK sequence for certain proteases also allows this compound to be used directly as a substrate to measure the activity of those proteases. chemimpex.com When a target protease cleaves the peptide bond, AMC is released, leading to a quantifiable fluorescent signal. This application is instrumental in studying the kinetics and substrate specificity of various proteases involved in physiological and pathological processes. chemimpex.com

Application in High-Throughput Screening Methodologies for Enzyme Modulators

The fluorogenic nature of the Ac-RGK-AMC assay makes it highly amenable to high-throughput screening (HTS) for the identification of modulators of deacetylases and proteases. caymanchem.commedkoo.com The simplicity of the "mix-and-read" format, where the signal is directly measured after incubation, reduces the number of steps and makes it suitable for automation in multi-well plates. caymanchem.comscholaris.ca

A notable application is in the screening of HDAC inhibitors. Researchers have utilized Ac-RGK(Ac)-AMC to assess the inhibitory potency of various compounds. For example, a study on the anti-protozoal activity of anti-cancer HDAC inhibitors used this substrate to determine the IC50 values of several inhibitors against P. falciparum nuclear extracts. The results demonstrated varying degrees of inhibition, highlighting the utility of this assay in drug discovery.

Table 1: Inhibition of P. falciparum Deacetylase Activity by HDAC Inhibitors Using Ac-RGK(Ac)-AMC Substrate

| Inhibitor | IC50 (nM) |

| Trichostatin A (TSA) | < 4 |

| Panobinostat | < 4 |

| Romidepsin | < 4 |

| Belinostat | 214.7 |

| Vorinostat | 335.5 |

Data sourced from a study on the anti-protozoal activity of HDAC inhibitors.

The assay has also been employed to measure the activity of sirtuins in HTS formats. For example, the activity of recombinant human SIRT1 and SIRT3 has been measured by their ability to deacetylate Ac-RGK(Ac)-AMC in a coupled assay. Such assays are crucial for identifying activators or inhibitors of these important metabolic enzymes.

Probing Cellular Peptide Uptake and Intracellular Processing Mechanisms in Model Systems

While primarily an in vitro tool, the structural characteristics of Ac-RGK-AMC Trifluoroacetate lend it to more general investigations of peptide interactions with cells. The presence of both acetylated and charged residues provides a model for studying how post-translationally modified peptides are recognized and handled by cellular systems. chemimpex.com General research into cellular assays utilizes this compound to gain insights into the uptake and processing of peptides. chemimpex.com Understanding how cells interact with such peptides is crucial for the development of peptide-based therapeutics and for optimizing their delivery across cellular membranes. chemimpex.com

The fluorescent AMC tag, in principle, allows for the tracking of the peptide's fate, although specific studies detailing the direct use of Ac-RGK-AMC for monitoring its own cellular uptake and intracellular localization are not extensively documented in the reviewed literature. The primary challenge lies in the fact that fluorescence is only released upon enzymatic cleavage, which typically occurs after cell lysis in the context of the standard assay. However, its properties as a small peptide with specific modifications make it a relevant model for broader studies on peptide transport and metabolism.

Contributions to the Design and Evaluation of Peptide-Based Research Probes and Tools

This compound serves as a foundational scaffold for the development of new peptide-based research tools. chemimpex.combiosynth.com Its well-defined structure, consisting of a specific peptide sequence linked to a fluorophore, can be systematically modified to create novel substrates for other enzymes. By altering the amino acid sequence, researchers can design probes with selectivity for different proteases or with altered affinity for deacetylases. chemimpex.com

For example, the core structure of a peptide substrate coupled to a reporter molecule like AMC is a common design for enzyme probes. The knowledge gained from using Ac-RGK-AMC, such as its kinetic properties and behavior in assays, informs the design of the next generation of probes. This can involve changing the peptide sequence to target a different enzyme, or replacing the AMC fluorophore with other reporters, such as those with different spectral properties or those suitable for in vivo imaging. The development of a diverse array of fluorogenic substrates, such as Ac-RLR-AMC for the 26S proteasome, builds upon the principles established with probes like Ac-RGK-AMC. caymanchem.com Furthermore, this compound can be used as a building block in the synthesis of more complex molecules for medicinal chemistry studies. biosynth.com

Emerging Research Frontiers and Future Directions for Ac Rgk Amc Trifluoroacetate

Development of Ac-RGK-AMC Analogs and Derivatives with Tailored Substrate Specificity or Enhanced Properties

The core structure of Ac-RGK-AMC allows for significant modification to create analogs with fine-tuned or entirely new functionalities. Research in this area is primarily focused on two components: the peptide sequence (RGK) that dictates enzyme specificity and the fluorophore (AMC) that determines the signal's properties.

Tailoring Substrate Specificity by Peptide Modification: The peptide sequence is the primary determinant of which enzyme will act upon the substrate. While the Arg-Gly-Lys sequence is recognized by certain HDACs, altering this sequence can redirect the substrate to other enzymes. This principle has been widely used to create a vast library of fluorogenic substrates for various proteases. By synthesizing different peptide sequences and conjugating them to AMC, researchers have developed specific substrates for a range of enzymes, demonstrating the modularity of this system. nih.govechelon-inc.comechelon-inc.com For example, Ac-Orn-Phe-Arg-AMC serves as a substrate for tryptase, a serine protease from mast cells, while Ac-Arg-Ser-Leu-Lys-AMC is designed as a substrate for Site-1 protease. echelon-inc.comechelon-inc.com This synthetic versatility allows for the creation of highly specific tools to probe the activity of individual enzymes within complex biological mixtures.

Enhancing Properties via Fluorophore Derivatization: Beyond altering specificity, enhancing the substrate's physical and optical properties is a key area of development. A significant advancement has been the introduction of 7-amino-4-carbamoylmethylcoumarin (ACC) as an alternative fluorophore to AMC. nih.gov Substrates synthesized with ACC exhibit kinetic profiles comparable to their AMC counterparts but offer a critical advantage: an approximately 2.8 to 3-fold higher fluorescence quantum yield. nih.govresearchgate.net This enhanced brightness allows for more sensitive detection of enzymatic activity, enabling researchers to use lower concentrations of both the enzyme and the substrate. nih.gov This is particularly valuable when working with rare or difficult-to-purify enzymes or in high-throughput screening applications where minimizing reagent usage is crucial. researchgate.net

| Fluorophore | Excitation Max (Free) | Emission Max (Free) | Relative Quantum Yield | Key Advantage |

| AMC (7-amino-4-methylcoumarin) | ~365-380 nm | ~440-460 nm | 1x | Well-established, reliable signal. |

| ACC (7-amino-4-carbamoylmethylcoumarin) | ~350 nm | ~450 nm | ~2.8x | Increased sensitivity, allowing for lower substrate and enzyme concentrations. nih.gov |

Integration with Advanced Analytical and Imaging Techniques for Enhanced Resolution and Sensitivity

The fluorescent signal generated by the cleavage of Ac-RGK-AMC is highly amenable to integration with a variety of advanced analytical platforms. This synergy pushes the boundaries of sensitivity and resolution in measuring enzyme activity.

High-throughput screening (HTS) is a primary application, where the simple, robust "mix-and-read" nature of the assay allows for the rapid testing of thousands of compounds as potential enzyme inhibitors. nih.govpromegaconnections.com However, emerging frontiers lie in coupling this substrate and its analogs with sophisticated microscopy and microfluidics.

Advanced fluorescence microscopy techniques, including confocal and super-resolution microscopy, offer the potential to visualize enzymatic activity within subcellular compartments in real-time. rsc.orgnih.govnih.gov While super-resolution imaging has focused on localizing tagged proteins, the technology can be adapted to map the spatial distribution of enzymatic activity by detecting the localized fluorescence burst from substrates like Ac-RGK-AMC. This would provide unprecedented insight into where specific HDACs are active within the cell, for instance, in the nucleus versus the cytoplasm. rsc.orgnih.gov

Furthermore, microfluidic platforms enable the analysis of enzyme kinetics with minute sample volumes, offering a high degree of control and automation. nih.gov Integrating fluorogenic substrates into these "lab-on-a-chip" systems allows for thousands of kinetic experiments to be run in parallel, facilitating deep and systematic investigations into enzyme function and inhibition under a wide array of conditions. nih.gov

Role in the Discovery and Validation of Novel Enzymatic Biomarkers in Research Models

A critical application of Ac-RGK-AMC and similar substrates is in the validation of enzymes as biomarkers for disease. Aberrant HDAC activity is implicated in a wide range of pathologies, most notably cancer. promegaconnections.comhilarispublisher.com Assays utilizing fluorogenic substrates provide the quantitative data needed to correlate the activity level of specific HDACs with disease states, patient prognosis, or response to therapy.

For example, studies have shown that the expression levels of various HDAC isoforms are altered in different cancers and can serve as prognostic markers. hilarispublisher.comnih.gov High expression of HDAC10 in colorectal cancer has been correlated with a poor prognosis and an immune-suppressed tumor microenvironment. nih.gov The activity of HDAC1 and HDAC2 has also been shown to have a negative prognostic impact in certain tumor types. hilarispublisher.com Fluorogenic assays are essential tools in these studies, providing a direct functional readout of enzyme activity that complements data from gene or protein expression analysis. By enabling the precise measurement of HDAC activity in patient-derived samples, these substrates help validate specific HDACs as actionable biomarkers for diagnosis or as targets for therapeutic intervention.

| HDAC Isoform | Associated Cancer Type | Prognostic Correlation |

| HDAC10 | Colorectal Cancer, NSCLC | High expression associated with poor prognosis and immune suppression. nih.gov |

| HDAC1, HDAC2 | Various (e.g., Gastric) | High expression linked to enhanced proliferation and negative impact on overall survival. hilarispublisher.com |

| Class II HDACs | Breast Cancer | High expression of HDAC6 can indicate a better prognosis in ER-positive tumors. hilarispublisher.com |

Expanding the Scope of Ac-RGK-AMC Trifluoroacetate (B77799) Application in Diverse Biological Systems and Experimental Models

The utility of Ac-RGK-AMC is being demonstrated across an expanding range of biological systems, from immortalized cell lines to more complex models. Cancer cell lines such as Jurkat (T-cell leukemia), HeLa (cervical cancer), and HEK293 (human embryonic kidney) are standard models in which HDAC activity and inhibition are studied. nih.govbiomol.com These cell lines provide accessible and reproducible systems to investigate the fundamental roles of HDACs in cell cycle progression, apoptosis, and gene regulation using substrates like Ac-RGK-AMC.

Beyond single-cell-type cultures, research is moving towards more physiologically relevant models. The substrate can be used to measure enzymatic activity in lysates from primary cells, tissue homogenates, and 3D cell cultures or organoids. This allows for the study of HDACs in the context of complex cellular environments and intercellular signaling. The development of substrates with enhanced sensitivity and tailored specificity will further enable the use of these tools in challenging samples where enzyme concentrations are low or where distinguishing between the activities of closely related enzymes is necessary. These advancements are crucial for translating findings from basic research in cell lines to more complex preclinical models that better mimic human physiology and disease.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Ac-RGK-AMC Trifluoroacetate in peptide-based studies?

- Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) followed by trifluoroacetate salt formation during purification. Characterization requires high-performance liquid chromatography (HPLC) to confirm purity (>95%) and mass spectrometry (MS) or nuclear magnetic resonance (NMR) to verify molecular weight and structure. For trifluoroacetate quantification, ion chromatography with a detection limit of 0.2 ppb can be used . NMR deconvolution of CF₃ signals (from trifluoroacetate) and CH₃ signals (from acetate) is critical for distinguishing counterion contributions .

Q. How can researchers quantify trifluoroacetate contamination in biological or environmental samples?

- Answer: Ion chromatography is the gold standard for detecting trifluoroacetate (TFA) in low-concentration matrices (e.g., snow, ice, or cellular lysates). For Antarctic snow samples, a protocol without preconcentration achieved a detection limit of 0.2 ppb and a quantification limit of 0.5 ppb . In peptide studies, amino acid analysis is recommended to differentiate between peptide mass and trifluoroacetate counterion contributions .

Advanced Research Questions

Q. How should researchers address discrepancies in reported environmental TFA concentrations across studies?

- Answer: Variations may arise from differences in sampling protocols (e.g., storage conditions affecting TFA stability) or analytical methods (e.g., ion chromatography vs. NMR). To resolve contradictions, standardize sample handling (e.g., avoid acidic conditions that degrade TFA) and validate results with multiple detection techniques. For instance, Hubbard Brook Experimental Forest studies combined soil water analysis with hydrological modeling to account for TFA transport variability .

Q. What experimental design considerations are critical for studying TFA’s environmental persistence and bioaccumulation?

- Answer: Longitudinal studies must account for TFA’s high solubility and resistance to degradation. In upland forest ecosystems, soil water and hardwood forest compartments showed prolonged TFA retention, necessitating multi-year monitoring . For bioaccumulation assays, use isotopically labeled TFA (e.g., ¹³C-TFA) to track uptake in model organisms, paired with mass spectrometry for precise quantification .

Q. How do trifluoroacetate counterions influence bioactivity assays for peptide derivatives like Ac-RGK-AMC?

- Answer: Trifluoroacetate can interfere with binding assays due to its ionic strength and pH effects. To mitigate this, dialyze peptide solutions against buffers (e.g., phosphate-buffered saline) to remove excess counterions. For example, in CXCR4 inhibition studies, ALX 40-4C Trifluoroacetate required buffer exchange to achieve accurate Kᵢ measurements . Always report peptide purity and counterion content in methodology .

Q. What advanced techniques are used to study TFA degradation pathways in environmental or laboratory settings?

- Answer: Thermal decomposition studies using temperature-programmed desorption (TPD) revealed that trifluoroacetate decomposes selectively to CO₂ and CF₃ radicals below 0.10 ML coverage on metal surfaces . For environmental degradation, combine microbial culture assays with high-resolution MS to identify intermediate metabolites, as demonstrated in wetland ecosystems .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.